Benzyl 2-aminoquinoline-6-carboxylate
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Overview
Description
Benzyl 2-aminoquinoline-6-carboxylate is a chemical compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry due to its pharmacological properties. The compound features a quinoline core substituted at the second position with an amino group and at the sixth position with a carboxylate ester group.
Synthesis Analysis
The synthesis of benzyl 2-aminoquinoline-6-carboxylate has been reported to involve a three-step sequence starting from commercially available 6-quinolinecarboxylic acid . The process includes a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system, which is particularly noteworthy due to the avoidance of hazardous ammonia gas or solutions .
Molecular Structure Analysis
The molecular structure of benzyl 2-aminoquinoline-6-carboxylate is characterized by the presence of a benzyl ester group, which may influence its reactivity and interaction with biological targets. The amino group at the second position is a common feature in bioactive molecules and can participate in hydrogen bonding and other interactions.
Chemical Reactions Analysis
While the specific chemical reactions of benzyl 2-aminoquinoline-6-carboxylate are not detailed in the provided papers, the related synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones and the synthesis of various tetrahydroisoquinolinones suggest that the aminoquinoline scaffold can undergo a variety of transformations. These may include cyclization reactions, as well as the introduction of various substituents through reactions such as C–H arylation .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Large-Scale Synthesis
Benzyl 2-aminoquinoline-6-carboxylate can be synthesized efficiently starting from commercially available 6-quinolinecarboxylic acid. A novel and mild conversion process using a triethylamine/ammonium chloride buffered system has been developed for this synthesis. This method overcomes the limitations of using gaseous ammonia or ammonium hydroxide, ensuring a safe and reliable process (Couturier & Le, 2006).
Palladium-Catalyzed Arylation and Alkylation
The compound has been used in the palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. This method involves a palladium acetate catalyst and can be applied for the functionalization of amine and carboxylic acid derivatives (Nadres et al., 2013).
Application in Drug Synthesis and Ligand Design
Potential Anti-Tumor Activity
A study on isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid has shown promising results in anti-tumor activity, suggesting its potential as a lead for future anti-tumor drugs. The incorporation of multiple isoquinoline-3-carboxylic acid moieties in a single molecule is a useful strategy in drug design (Gao et al., 2015).
Ligands for SH3 Domain
N-benzylated-2-aminoquinolines, synthesized via reductive amination of aryl aldehydes with 2-aminoquinoline, have been developed as ligands for Src Homology 3 (SH3) domains. These compounds provide insights into ligand design for targeting SH3 domains, a key area in molecular biology and pharmacology (Inglis et al., 2006).
Novel Synthesis Methods and Derivatives
Synthesis of Derivatives
A novel method for the synthesis of benzimidazoisoquinoline derivatives has been developed using a copper-catalyzed cascade synthesis. This method facilitates the creation of diverse poly N-heterocyclic compounds, which are valuable in combinatorial and medicinal chemistry (Lu & Fu, 2011).
Biomimetic Approach
A biomimetic approach has been used to synthesize compounds like beta-carbolines and isoquinolines. These compounds have been evaluated for their ability to bind to benzodiazepine receptors, indicating the potential of benzyl 2-aminoquinoline-6-carboxylate derivatives in receptor-targeted drug development (Guzman et al., 1984).
Safety And Hazards
properties
IUPAC Name |
benzyl 2-aminoquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFYVHYVYNIJOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465195 |
Source
|
Record name | Benzyl 2-aminoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-aminoquinoline-6-carboxylate | |
CAS RN |
863492-35-7 |
Source
|
Record name | Benzyl 2-aminoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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